N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and linked via a carboxamide bridge to a 4-bromo-1,3-benzothiazol-2-yl moiety. The benzothiazole scaffold is pharmacologically significant due to its role in modulating biological activity, particularly in anticancer, antimicrobial, and CNS-targeting agents . Structural characterization of such compounds typically employs crystallographic tools like SHELXL or SIR97 for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4OS/c1-9-14(21-8-3-2-7-12(21)18-9)15(22)20-16-19-13-10(17)5-4-6-11(13)23-16/h2-8H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECYGZKQCAOVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=NC4=C(S3)C=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step reactions. One common method involves the initial formation of the benzothiazole ring through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone . This intermediate is then reacted with a brominating agent to introduce the bromo substituent at the 4-position . The imidazo[1,2-a]pyridine ring is synthesized separately and then coupled with the benzothiazole intermediate under suitable conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group allows for nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to structurally analogous derivatives with modifications to the carboxamide-linked aromatic/heteroaromatic group. Key examples include:
*Calculated for C₁₅H₁₀BrN₃OS. †Estimated for C₁₇H₁₅FN₃O. ‡Calculated for C₁₈H₁₅FN₄O₂S.
Biological Activity
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound notable for its complex structure, which includes a benzothiazole ring fused with an imidazo[1,2-a]pyridine ring and a carboxamide group. Its molecular formula is with a molecular weight of approximately 387.3 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent against Mycobacterium tuberculosis.
The primary target for this compound is DprE1 , an enzyme crucial for the biosynthesis of the mycobacterial cell wall. Inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway, leading to bacterial cell death. This mechanism highlights the compound's potential as a therapeutic agent against tuberculosis.
Pharmacokinetic Properties
Research indicates that this compound may exhibit favorable pharmacokinetic properties, including good bioavailability and moderate binding affinity to human serum albumin (HSA). Its interaction with HSA is facilitated through hydrophobic interactions and hydrogen bonding, which may enhance its therapeutic efficacy in vivo .
Antimicrobial Activity
The compound has been shown to possess significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies reveal that it effectively inhibits the growth of this bacterium by targeting DprE1, making it a promising candidate for further development as an anti-tubercular drug.
Structure-Activity Relationship (SAR)
The presence of both the benzothiazole and imidazo[1,2-a]pyridine rings contributes significantly to the biological activity of this compound. Structure-activity relationship studies indicate that modifications to these rings can enhance or diminish biological potency. For example, bromination at specific positions can increase reactivity and improve interactions with biological targets .
Summary of Case Studies
| Study | Findings |
|---|---|
| Inhibition of DprE1 | Demonstrated effective inhibition of M. tuberculosis growth in vitro. |
| Binding Affinity Studies | Moderate to strong binding constant with HSA; significant implications for pharmacokinetics. |
| Anticancer Activity | Related compounds showed promising results in inducing apoptosis in cancer cells; further studies needed for direct evaluation of this compound. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
